7H-Pyrano[2,3-D]pyrimidin-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4425-51-8 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
pyrano[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-5-3-8-4-9-7(5)11-6/h1-4H |
InChI Key |
GXSPFDQHYJMWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=NC=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrano 2,3 D Pyrimidin 7 One and Its Analogues
Conventional Synthetic Approaches
Conventional methods for synthesizing 7H-Pyrano[2,3-d]pyrimidin-7-ones have been well-established, providing a robust foundation for accessing this important heterocyclic motif. These approaches often involve multi-step sequences and the use of well-understood reaction mechanisms.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing atom economy and reducing waste. nih.gov The synthesis of the pyrano[2,3-d]pyrimidine core frequently employs MCRs. rsc.org
A common and widely utilized MCR for the synthesis of pyrano[2,3-d]pyrimidine derivatives involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a barbituric acid derivative. rsc.orgnih.gov This reaction can be catalyzed by a variety of catalysts, including bases, acids, and metal nanoparticles. rsc.orgnih.gov For instance, the reaction of aromatic aldehydes, malononitrile, and barbituric acid has been successfully carried out using catalysts such as L-proline, DABCO-based ionic liquids, and nano-sawdust-OSO₃H. rsc.org
Another notable MCR strategy involves the reaction of 2-amino-3-cyano-4H-pyrans with acetic anhydride (B1165640) in the presence of an acid catalyst to yield tetracyclic pyrano[2,3-d]pyrimidine skeletons. researchgate.net This method is valued for its short reaction times and straightforward work-up procedures. researchgate.net Furthermore, the versatility of MCRs is demonstrated by the synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines through a four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, aryl aldehydes, and thiobarbituric acid in ethanol (B145695). tandfonline.com
The following table summarizes various multicomponent reaction strategies for the synthesis of 7H-Pyrano[2,3-d]pyrimidin-7-one analogues.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Barbituric acid, malononitrile, aryl aldehydes | L-proline, DABCO-based ionic liquids, nano-sawdust-OSO₃H, boric acid, Mn-doped ZrO₂, Zn[(L)proline]₂ | Bicyclic pyranopyrimidines | rsc.org |
| 2-Amino-3-cyano-4H-pyrans, acetic anhydride | Acid catalyst | Tetracyclic pyrano[2,3-d]pyrimidines | researchgate.net |
| Ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, thiobarbituric acid | Ethanol | Pyrazolo[4',3':5,6]Pyrano[2,3-d]Pyrimidines | tandfonline.com |
| Curcumin, aryl aldehydes, barbituric acid | Borax in ethanol at reflux | Dihydropyrano[2,3-d]pyrimidine-diones | rsc.org |
| Aromatic aldehydes, N,N'-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Alcohols at ambient temperature | Spiro-[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives | researchgate.net |
| Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | Fe₃O₄, ZnO, or Mn₃O₄ nanostructure catalysts | Pyrano[2,3-d]pyrimidine derivatives | nih.gov |
| Barbituric acid, malononitrile, aromatic aldehydes | Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), solvent-free | Pyrano[2,3-d]pyrimidine diones | nih.gov |
Cyclization Reactions
One approach involves the cyclization of pre-formed intermediates. For example, 2-amino-3-cyano-4H-pyrans can be cyclized with acetic anhydride to form the pyrimidine (B1678525) ring, thus completing the pyrano[2,3-d]pyrimidine skeleton. researchgate.net Another strategy involves the intramolecular cyclization of S-alkyated thiouracil derivatives. For instance, S-alkylation of 5-alkyl-6-(arylmethyl)-2-thiouracils with 2-bromoacetaldehyde acetals, followed by N1 regioselective intramolecular cyclization using a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS triflate), yields 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which are annulated analogues of pyranopyrimidines. nih.gov
A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification. nih.gov This method involves the deconstruction of a pyrimidine ring to an iminoenamine intermediate, which can then be recyclized with various reagents to generate diverse heterocyclic structures, including substituted pyrimidinones. nih.gov For instance, cyclization with urea (B33335) or thiourea (B124793) can yield pyrimidinone or thiopyrimidine derivatives, respectively. nih.gov
The table below highlights different cyclization approaches.
| Starting Material | Reagent/Conditions | Product Type | Reference |
| 2-Amino-3-cyano-4H-pyrans | Acetic anhydride, acid catalyst | Tetracyclic pyrano[2,3-d]pyrimidines | researchgate.net |
| Silylated S-[bis(alkoxy)ethyl] derivatives of 5-alkyl-6-(arylmethyl)-2-thiouracils | Trimethylsilyl trifluoromethanesulfonate (TMS triflate) | 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones | nih.gov |
| Iminoenamine intermediate (from pyrimidine deconstruction) | Urea or thiourea | Pyrimidinone or thiopyrimidine derivatives | nih.gov |
| 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | N-bromosuccinimide (NBS)/sodium acetate | 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine] | researchgate.net |
Annulation Techniques
Annulation, the formation of a new ring onto a pre-existing one, is another key strategy for constructing the pyrano[2,3-d]pyrimidine framework. These techniques often involve the sequential formation of C-C and C-N bonds to build the pyrimidine ring onto a pyran template or vice versa.
A [3+3] annulation of amidines with saturated ketones, catalyzed by copper, provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org While not directly forming the pyran ring, this methodology for pyrimidine synthesis is relevant as it can be adapted to substrates already containing a pyran moiety.
Another approach is the [4+2] cyclocondensation. For example, amidines can react with malononitrile dimer in a [4+2] cyclocondensation catalyzed by piperidine (B6355638) in DMF to afford 6-aminopyrimidine compounds. mdpi.com This strategy could be applied to pyran-containing substrates to construct the fused pyrimidine ring.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, are increasingly being applied to the synthesis of 7H-Pyrano[2,3-d]pyrimidin-7-ones.
Catalyst-Free Conditions
The development of catalyst-free synthetic methods is a major goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification.
Several catalyst-free methods for the synthesis of pyrano[2,3-d]pyrimidines have been reported. One notable example is the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and barbituric acid or 1,3-dimethylbarbituric acid under visible light irradiation at room temperature. researchgate.net This method is not only catalyst-free but also solvent-free, making it a highly green and efficient process. researchgate.net
Another catalyst-free approach involves the multicomponent reaction of ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, and thiobarbituric acid in ethanol, which proceeds without the need for any catalyst to produce pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines. tandfonline.com Additionally, the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters can be achieved under solvent- and catalyst-free conditions to afford pyrrolo[2,3-d]pyrimidin-4-ones. researchgate.net
The following table details catalyst-free synthetic approaches.
| Reactants | Conditions | Product Type | Reference |
| Aromatic aldehydes, malononitrile, barbituric/1,3-dimethylbarbituric acid | Visible light irradiation, room temperature | Pyrano[2,3-d]pyrimidine scaffolds | researchgate.net |
| Ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, thiobarbituric acid | Ethanol | Pyrazolo[4',3':5,6]Pyrano[2,3-d]Pyrimidines | tandfonline.com |
| 2-Amino-1H-pyrrole-3-carboxamides, triethyl orthoesters | Solvent-free | Pyrrolo[2,3-d]pyrimidin-4-ones | researchgate.net |
Aqueous Media Reactions
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media offers significant environmental and economic advantages.
The synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones has been successfully achieved in aqueous media. orientjchem.org A one-pot, three-component reaction of aromatic aldehydes, malononitrile, and barbituric or thiobarbituric acid can be catalyzed by L-proline or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water at room temperature. orientjchem.org These methods are characterized by simple work-up procedures, often involving just filtration of the solid product.
Furthermore, ultrasound irradiation has been employed to accelerate the synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives in an environmentally benign manner. tandfonline.com The reaction of an aromatic aldehyde, barbituric acid, and Meldrum's acid using an agro-waste catalyst (Water Extract Lemon Fruit Shell Ash) under ultrasound irradiation at room temperature provides high yields in a short reaction time. tandfonline.com
The table below summarizes reactions conducted in aqueous media.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aromatic aldehydes, malononitrile, barbituric/thiobarbituric acid | L-proline, water, room temperature | Pyrano[2,3-d]pyrimidinones | |
| Aromatic aldehyde, malononitrile, barbituric acid | 1,4-diazabicyclo[2.2.2]octane (DABCO), water, room temperature | 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones | orientjchem.org |
| Aromatic aldehyde, barbituric acid, Meldrum's acid | Water Extract Lemon Fruit Shell Ash (WELFSA), ultrasound irradiation, room temperature | Pyrano[2,3-d]pyrimidine-2,4,7-triones | tandfonline.com |
| Thiophen-2-carbaldehyde, malononitrile, cyclic active methylene compound | Water:ethanol (1:1) | 7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | rsc.org |
| Aromatic aldehydes, malononitrile, 2-thioxothiazolidin-4-one | Potassium carbonate, water, reflux | 5-Amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | rroij.com |
Nanocatalysis in Pyranopyrimidine Synthesis
The application of nanocatalysts offers a green and efficient approach for the synthesis of pyranopyrimidine derivatives. One notable example is the use of sulfonic acid nanoporous silica (SBA-Pr-SO3H) in a one-pot, three-component reaction. nih.gov This method involves the condensation of barbituric acid, malononitrile, and various aromatic aldehydes under solvent-free conditions. nih.gov The nanocatalyst facilitates high reaction efficiency, leading to the formation of pyrano[2,3-d]pyrimidine diones in high to very high yields with short reaction times, typically ranging from 5 to 45 minutes. nih.gov
A key advantage of this nanocatalyst is its reusability and the environmentally friendly nature of the solvent-free reaction conditions. The plausible mechanism for this transformation involves the activation of the aldehyde by the solid acid catalyst, followed by a Knoevenagel condensation with malononitrile. Subsequent Michael addition of barbituric acid and intramolecular cyclization leads to the final product.
The use of nanocatalysis has been shown to be effective for a range of substrates. For instance, the reaction of various aromatic aldehydes with malononitrile and barbituric acid derivatives using SBA-Pr-SO3H as a nanocatalyst has been reported to produce the corresponding pyrano[2,3-d]pyrimidine diones efficiently. nih.gov
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, promoting faster reaction rates and higher yields. tandfonline.com This technique has been successfully applied to the synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives in an environmentally benign, one-pot, three-component reaction. tandfonline.com This method utilizes an agro-waste catalyst, Water Extract Lemon Fruit Shell Ash (WELFSA), and involves the reaction of aromatic aldehydes, barbituric acid, and Meldrum's acid. tandfonline.com
The key benefits of this ultrasound-assisted approach include:
Accelerated reaction times: The reaction is typically complete within 40 minutes at room temperature. tandfonline.com
High yields: The protocol provides high yields of the desired products. tandfonline.com
Green chemistry principles: The use of an agro-waste catalyst and the avoidance of hazardous solvents align with the principles of sustainable chemistry. tandfonline.com
Simplified purification: The products are often obtained in high purity, eliminating the need for chromatographic purification. tandfonline.com
The application of ultrasound provides an efficient and greener alternative to conventional thermal methods for the synthesis of these important heterocyclic compounds. tandfonline.com
Strategic Derivatization and Functionalization of the this compound Core
The biological activity of the this compound scaffold can be fine-tuned through strategic derivatization and functionalization. This allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved potency and selectivity.
Modification at the Pyrimidine Moiety
Modifications at the pyrimidine moiety of the this compound core are crucial for modulating biological activity. For instance, the introduction of different substituents at the N1 and N3 positions of the pyrimidine ring can significantly impact the compound's properties. In a study focused on developing novel PARP-1 inhibitors, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized. researchgate.net These modifications were achieved through multi-component reactions, leading to a library of compounds for biological evaluation. researchgate.net
Furthermore, the conversion of the 4-oxo group to a 4-chloro substituent provides a versatile handle for further functionalization. This chloro derivative can readily undergo nucleophilic substitution with various amines, allowing for the introduction of a wide range of substituents at this position. This strategy has been instrumental in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, where the nature of the substituent at the C4 position plays a significant role in their biological profile.
Substituent Effects on Synthetic Pathways
The nature of substituents on the starting materials can influence the course and efficiency of the synthetic pathways leading to this compound derivatives. In the nanocatalyst-driven synthesis of pyrano[2,3-d]pyrimidine diones, it was observed that the electronic nature of the substituents on the aromatic aldehyde did not significantly affect the reaction yields under the optimized conditions. nih.gov However, in the context of biological activity, the substituents play a critical role. For example, in a series of pyrano[2,3-d]pyrimidine diones tested for urease inhibitory activity, compounds bearing electron-donating groups and hydrophobic substituents on the phenyl ring exhibited good inhibitory activity. nih.gov Conversely, electron-withdrawing groups like nitro and 3-methoxy diminished the activity. nih.gov
The replacement of the N7 atom in the purine (B94841) scaffold with a carbon atom to form the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core makes the five-membered ring more electron-rich. nih.gov This modification also allows for the introduction of substituents at the C7 position, which can lead to enhanced biological properties. nih.gov
Advanced Synthetic Methodologies and Regioselectivity Control
The development of advanced synthetic methodologies is crucial for accessing complex and novel derivatives of the this compound scaffold with high efficiency and selectivity.
One of the challenges in the synthesis of related heterocyclic systems, such as 1,4,6,7-tetrahydro-5H- nih.govtandfonline.comnih.govtriazolo[4,5-c]pyridines, is controlling regioselectivity. nih.gov A recent study reported a two-step continuous-flow strategy that enables access to key intermediates through temperature-controlled regioselectivity. nih.gov This method offers a safer and more scalable alternative to traditional batch processes. nih.gov
In the synthesis of pyrrolo[2,3-d]pyrimidines, regioselective N-alkylation is a key step. For instance, the N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer conditions proceeded regioselectively. A notable pH dependency was observed in the ring closure step, leading to regioisomeric products.
The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential PARP-1 inhibitors involved a multi-component reaction strategy. researchgate.net This approach allowed for the efficient construction of the core scaffold with various substituents, leading to the identification of potent inhibitors. researchgate.net Molecular docking studies were also employed to understand the binding modes of these compounds and guide further structural modifications. researchgate.net
A patented method for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, highlights the importance of process optimization for industrial applications. google.com This four-step process, starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, offers increased yield, fewer by-products, and reduced waste compared to previous methods. google.comwipo.int
Structure Activity Relationship Sar Studies of 7h Pyrano 2,3 D Pyrimidin 7 One Derivatives
Elucidation of Key Pharmacophoric Features
The 7H-pyrano[2,3-d]pyrimidin-7-one scaffold is considered a privileged structure in medicinal chemistry. Its key pharmacophoric features are essential for its diverse biological activities. The core structure consists of a fused pyran and pyrimidine (B1678525) ring system, which provides a rigid framework for the attachment of various substituents. The pyrimidine ring often acts as a hydrogen bond acceptor, while the pyran ring can be modified to modulate lipophilicity and steric bulk.
Impact of Substituent Patterns on Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on both the pyrimidine and pyran rings.
Substitutions at the Pyrimidine Ring (e.g., C-2, C-4)
Substitutions at the C-2 and C-4 positions of the pyrimidine ring have a profound impact on the biological activity of this compound derivatives.
At the C-2 position , the introduction of various moieties can significantly influence the anticancer activity. For instance, the presence of anilino-moieties at C-2 has been found to be favorable for activity against certain cancer cell lines. The nature of the substituent on the anilino ring is also critical. Electron-donating groups, such as methoxy, on the anilino ring can enhance the activity, while electron-withdrawing groups can have a detrimental effect.
The C-4 position is another key site for modification. The introduction of different amine residues at this position has been extensively explored. For example, the presence of a piperazinyl moiety at C-4 has been shown to be important for the anticancer activity of some derivatives. Further substitution on the piperazine (B1678402) ring can fine-tune the activity.
The following table summarizes the impact of substitutions at the pyrimidine ring on the anticancer activity of some this compound derivatives.
| Compound | R1 (C-2) | R2 (C-4) | R3 (C-5) | R4 (C-6) | Biological Activity (IC50, µM) |
| 1 | H | NH2 | C6H5 | H | >100 (MCF-7) |
| 2 | NH-C6H5 | NH2 | C6H5 | H | 25.3 (MCF-7) |
| 3 | NH-C6H4-4-OCH3 | NH2 | C6H5 | H | 12.5 (MCF-7) |
| 4 | H | 4-methylpiperazin-1-yl | C6H5 | H | 5.6 (MCF-7) |
Substitutions at the Pyran Ring (e.g., C-5, C-6)
Modifications at the C-5 and C-6 positions of the pyran ring also play a crucial role in determining the biological profile of these compounds.
The C-5 position is often substituted with an aryl or heteroaryl group. The nature of this aromatic ring can influence the planarity of the molecule and its interaction with hydrophobic pockets in the target protein. For instance, the presence of a phenyl group at C-5 is a common feature in many active derivatives. Substituents on this phenyl ring can further modulate the activity.
The C-6 position is typically substituted with a cyano or an amino group. The cyano group at C-6 has been found to be important for the anticancer activity of many derivatives. The strong electron-withdrawing nature of the cyano group can influence the electronic distribution of the entire scaffold.
The table below illustrates the effect of substitutions at the pyran ring on the anticancer activity.
| Compound | R1 (C-2) | R2 (C-4) | R3 (C-5) | R4 (C-6) | Biological Activity (IC50, µM) |
| 5 | H | NH2 | C6H5 | CN | 8.7 (MCF-7) |
| 6 | H | NH2 | C6H4-4-Cl | CN | 5.2 (MCF-7) |
| 7 | H | NH2 | Thiophen-2-yl | CN | 10.1 (MCF-7) |
| 8 | H | NH2 | C6H5 | NH2 | >100 (MCF-7) |
Influence of Aromatic and Heteroaromatic Moieties
The introduction of aromatic and heteroaromatic moieties at various positions of the this compound scaffold is a key strategy for enhancing biological activity. These groups can engage in π-π stacking interactions with aromatic residues in the active site of the target protein.
As mentioned earlier, anilino groups at C-2 and aryl groups at C-5 are common features. The electronic properties of these aromatic rings are critical. For example, in a series of 2-anilino-7H-pyrano[2,3-d]pyrimidin-7-ones, derivatives with electron-donating substituents on the anilino ring showed better anticancer activity. Similarly, the presence of a halogen atom, such as chlorine or fluorine, on the phenyl ring at C-5 can enhance the activity, likely due to favorable hydrophobic and electronic interactions.
Conformational Analysis and SAR
Conformational analysis of this compound derivatives is crucial for understanding their SAR. The relative orientation of the substituents, particularly the aromatic rings, can significantly impact the binding affinity. The fused ring system provides a relatively rigid core, but the substituents can adopt different conformations.
Comparative SAR with Related Privileged Scaffolds (e.g., Pyrido[2,3-d]pyrimidin-7-ones)
Pyrido[2,3-d]pyrimidin-7-ones are structurally related to 7H-pyrano[2,3-d]pyrimidin-7-ones, with the oxygen atom in the pyran ring being replaced by a nitrogen atom. This seemingly minor change can have a significant impact on the physicochemical properties and biological activities of the compounds.
The nitrogen atom in the pyridopyrimidine scaffold can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the target protein. This can lead to differences in the binding modes and potencies of the two classes of compounds. For example, in some cases, the pyridopyrimidine derivatives have shown superior activity compared to their pyranopyrimidine counterparts.
A comparative SAR study of these two scaffolds can provide valuable insights into the role of the heteroatom in the six-membered ring. By systematically comparing the activities of analogous derivatives, it is possible to determine which scaffold is more suitable for a particular therapeutic target.
The following table provides a comparative overview of the anticancer activity of some this compound and pyrido[2,3-d]pyrimidin-7-one derivatives.
| Scaffold | Compound | R1 (C-2) | R2 (C-4) | R3 (C-5) | R4 (C-6) | Biological Activity (IC50, µM) |
| This compound | 9 | H | NH2 | C6H5 | CN | 8.7 (MCF-7) |
| Pyrido[2,3-d]pyrimidin-7-one | 10 | H | NH2 | C6H5 | CN | 3.1 (MCF-7) |
| This compound | 11 | NH-C6H5 | NH2 | C6H5 | H | 25.3 (MCF-7) |
| Pyrido[2,3-d]pyrimidin-7-one | 12 | NH-C6H5 | NH2 | C6H5 | H | 15.8 (MCF-7) |
This comparative analysis highlights the potential of both scaffolds in drug discovery and underscores the importance of subtle structural modifications in optimizing biological activity.
Biological Activity and Mechanistic Investigations of 7h Pyrano 2,3 D Pyrimidin 7 One Derivatives in Vitro Studies
Enzyme Inhibition Studies
Derivatives of 7H-pyrano[2,3-d]pyrimidin-7-one have been the subject of extensive enzymatic assays to determine their inhibitory potential against several key protein kinases. These studies are fundamental to understanding the molecular mechanisms underlying their therapeutic effects.
Kinase Inhibition Profiles
The kinase family is a major focus for the development of targeted therapies, particularly in oncology. The this compound core has proven to be a versatile template for designing potent and selective kinase inhibitors.
While the primary focus of many studies on pyrido[2,3-d]pyrimidin-7-ones has been on other kinases, the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia, has also been a target. google.com For instance, the pyrido[2,3-d]pyrimidin-7-one derivative PD180970 was identified as a modest inhibitor of Abelson (ABL) kinase. nih.gov This compound has been noted to bind to the ABL kinase in a specific conformational state. nih.gov Further research into pyrazolo[3,4-d]pyrimidines, a related heterocyclic system, has also shown promise in developing dual Src/Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia. researchgate.net
The pyrido[2,3-d]pyrimidin-7-one scaffold is a well-established framework for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor sparked significant research in this area. nih.gov Subsequent analysis of numerous analogues has established clear structure-activity relationships, leading to the development of highly potent Cdk4 inhibitors with IC50 values as low as 0.004 microM. nih.gov
X-ray crystallography has confirmed that these compounds act by occupying the ATP binding site of the kinase. nih.gov While achieving selectivity among the various CDKs can be challenging, certain modifications have proven effective. nih.gov For example, introducing a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for Cdk4 over other CDKs. nih.gov These selective Cdk4 inhibitors have been shown to arrest pRb-positive cells in the G1 phase of the cell division cycle. nih.gov
More recent efforts have focused on developing inhibitors for other CDKs. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived through bioisosteric replacement of a phenylsulfonamide moiety, have demonstrated potent CDK2 inhibitory activity. mdpi.com Additionally, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription. biorxiv.org
Interactive Table: CDK Inhibition by Pyrido[2,3-d]pyrimidin-7-one Derivatives
| Compound | Target CDK | IC50 (µM) | Cell Cycle Effect |
|---|---|---|---|
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one | Cdk4 | - | G1 arrest in pRb(+) cells |
| C-5 methyl substituted pyrido[2,3-d]pyrimidin-7-one | Cdk4 | - | Selective Cdk4 inhibition |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | Potent | - |
The pyrido[2,3-d]pyrimidin-7-one template has been recognized as a privileged structure for inhibiting ATP-dependent kinases, including a range of tyrosine kinases. nih.gov Research has demonstrated that specific structural modifications can lead to potent and selective inhibition of various tyrosine kinases. For example, the introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one core provided excellent selectivity for Cdk4 over representative tyrosine kinases. nih.gov
Furthermore, a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed as selective inhibitors of Threonine Tyrosine Kinase (TTK), with one compound exhibiting a strong binding affinity (Kd value of 0.15 nM) and potent inhibition of TTK kinase activity (IC50 value of 23 nM). nih.gov Additionally, 7H-pyrrolo[2,3-d]pyrimidines, a related scaffold, have been synthesized and shown to have low micromolar inhibitory activities against focal adhesion kinase (FAK), a non-receptor tyrosine kinase. nih.gov
Derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold have been designed and discovered as inhibitors of Phosphatidylinositol-3 Kinase (PI3K), a critical enzyme in cell growth, survival, and proliferation. nih.govresearchgate.net A notable achievement in this area is the development of pyridopyrimidinones that selectively inhibit the H1047R mutant of PI3Kα over the wild-type (WT) enzyme. nih.govresearchgate.net This selectivity is significant because the H1047R mutation is common in various cancers, and inhibiting the wild-type enzyme can lead to on-target toxicities like hyperglycemia. nih.gov
One designed pyridopyrimidinone, compound 7, showed modest potency in T47D cells. nih.gov The addition of a C3-methyl group to create compound 8 significantly enhanced potency and selectivity against cells with wild-type PI3Kα. nih.gov Further optimization led to the discovery of compound 17, which demonstrated high selectivity and efficacy. nih.govresearchgate.net X-ray crystallography has revealed that these inhibitors can bind in a cryptic pocket in the C-terminus of the kinase domain, inducing an interaction with Arg1047 in the mutant enzyme. nih.govresearchgate.net
Interactive Table: PI3Kα Inhibition by Pyridopyrimidinone Derivatives
| Compound | Target | pAKT T47D IC50 (nM) | Viability T47D IC50 (nM) |
|---|---|---|---|
| 7 | PI3KαH1047R | 78 | 1110 |
| 8 | PI3KαH1047R | Significantly more potent than 7 | - |
The search for inhibitors of the Extracellular Regulated Protein Kinase (ERK) pathway, a key signaling cascade in cancer, has also explored the this compound scaffold. While direct and specific in vitro ERK inhibition data for this exact scaffold is not as extensively detailed as for other kinases in the provided context, the broader family of pyrimidine (B1678525) derivatives has been investigated for their effects on the Ras-Raf-MEK-ERK pathway. The general applicability of the pyrido[2,3-d]pyrimidin-7-one template as a kinase inhibitor suggests its potential in this area, though more targeted studies are needed to delineate specific ERK inhibition profiles.
Mammalian Target of Rapamycin (mTOR) Kinase Inhibition
While specific studies focusing solely on this compound derivatives as mTOR inhibitors are not prevalent in the provided search results, the broader class of pyrimidine derivatives has been explored for this activity. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. The structural similarities between the ATP-binding sites of various kinases suggest that derivatives of the pyranopyrimidine scaffold could be designed to target mTOR.
P38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers. Although direct evidence for this compound derivatives as p38 MAPK inhibitors is not detailed in the search results, the related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been a foundation for developing various kinase inhibitors. This suggests the potential for modifying the pyranopyrimidine core to achieve p38 MAPK inhibition.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. frontiersin.orgmdpi.com Different PDE families have distinct substrate specificities and are expressed in various tissues. frontiersin.org For instance, PDE4, 7, and 8 are specific for cAMP, while PDE5, 6, and 9 are specific for cGMP. frontiersin.org
Derivatives of the related thiopyrano[3,2-d]pyrimidine scaffold have been identified as highly selective PDE4B inhibitors. nih.gov Optimization of substituents on the pyrimidine ring and a side chain phenyl ring led to the discovery of compounds with over 100-fold selectivity for PDE4B over PDE4D. nih.gov Notably, 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative 54 demonstrated potent human PDE4B inhibitory activity with an IC50 value of 3.0 nM and 433-fold selectivity over PDE4D. nih.gov
Table 1: PDE4B Inhibitory Activity of a Thiopyrano[3,2-d]pyrimidine Derivative
| Compound | Description | IC50 (nM) for hPDE4B | Selectivity (over hPDE4D) |
|---|
| 54 | 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative | 3.0 | 433-fold |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Dysregulation of the fibroblast growth factor receptor (FGFR) signaling pathway is linked to the development of various cancers, including hepatocellular carcinoma (HCC). nih.gov Consequently, FGFRs have become a significant target for anticancer drug development.
A series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives containing an acrylamide (B121943) covalent "warhead" were synthesized as selective FGFR 1-4 inhibitors. nih.gov Compound 7n from this series was identified as a highly potent inhibitor of FGFR1, FGFR2, and FGFR4, with IC50 values of 8 nM, 4 nM, and 3.8 nM, respectively. nih.gov Covalent docking studies suggest that 7n forms a covalent bond with a cysteine residue in the hinge or p-loop region of the FGFRs. nih.gov
Another study focused on pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. researchgate.net Compound 10h from this series showed potent enzymatic activity against FGFR and effectively inhibited the proliferation of cancer cells with FGFR dysregulation. researchgate.net
Table 2: FGFR Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyridazinone Derivatives
| Compound | Scaffold | Target | IC50 (nM) |
|---|---|---|---|
| 7n | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | FGFR1 | 8 |
| FGFR2 | 4 | ||
| FGFR4 | 3.8 |
| 10h | Pyrazolo[3,4-d]pyridazinone | FGFR | Potent enzymatic activity |
Polo-like Kinase (Plk) Inhibition (e.g., Plk2 selectivity)
The Polo-like kinase (PLK) family, consisting of five members, plays a critical role in cell cycle progression. nih.govresearchgate.net While PLK1's role in cancer is well-established, PLK2 is involved in centriole duplication and cell survival under hypoxic conditions. nih.govresearchgate.net
A class of 6-arylsulfonyl pyridopyrimidinones has been shown to induce apoptosis in human tumor cell lines at nanomolar concentrations. nih.govresearchgate.net The most potent compound in this series, 7ao (2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one), was found to be a highly specific inhibitor of PLK2 when tested against a large panel of kinases. nih.govresearchgate.net This highlights the potential of the pyrido[2,3-d]pyrimidin-7-one scaffold for developing selective PLK2 inhibitors. nih.govresearchgate.net
Other Kinase Targets
The versatility of the pyrido[2,3-d]pyrimidin-7-one and related scaffolds extends to the inhibition of several other kinases.
Cyclin-Dependent Kinase (CDK) Inhibition : The pyrido[2,3-d]pyrimidin-7-one template is recognized as a privileged structure for inhibiting ATP-dependent kinases, including CDKs. nih.govnih.gov Introducing a methyl group at the C-5 position of this template confers excellent selectivity for Cdk4 over other CDKs. nih.gov Further optimization has led to highly potent and selective Cdk4 inhibitors with antiproliferative activity against human tumor cells. nih.gov One of the most potent Cdk4 inhibitors from this class exhibited an IC50 of 0.004 µM. nih.gov
Receptor Interacting Protein Kinase-2 (RIPK2) Inhibition : A class of pyrido[2,3-d]pyrimidin-7-one-based inhibitors has been developed for RIPK2, an enzyme involved in pro-inflammatory signaling. nih.govnih.gov Compound 33 (UH15-15) from this series inhibited RIPK2 kinase with an IC50 of 8 ± 4 nM and showed over 300-fold selectivity against the related kinase ALK2. nih.govnih.gov
Salt-Inducible Kinase (SIK) Inhibition : The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been used to develop inhibitors targeting the salt-inducible kinases (SIK1-3). scispace.combiorxiv.org A structure-based approach led to the development of a pan-SIK inhibitor, MR22 , with excellent selectivity and no activity against STE group kinases. scispace.combiorxiv.org
Epidermal Growth Factor Receptor (EGFR) Inhibition : A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as inhibitors of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M). nih.gov Compound 8a was the most potent, with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov
Focal Adhesion Kinase (FAK) Inhibition : 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as FAK inhibitors. nih.govnovartis.com A scaffold hopping strategy led to the identification of compound 36 as a potent FAK inhibitor for the potential treatment of ovarian cancer. nih.gov
Monopolar Spindle Kinase 1 (Mps1) Inhibition : A new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure was developed. nih.gov Compound 12 was a potent Mps1 inhibitor with an IC50 of 29 nM. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition : A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as HPK1 inhibitors for cancer immunotherapy. nih.gov Compound 31 showed potent inhibitory activity against HPK1 with an IC50 of 3.5 nM. nih.gov
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Related Derivatives Against Other Kinases
| Compound | Scaffold | Target Kinase | IC50 |
|---|---|---|---|
| Potent Cdk4 inhibitor | Pyrido[2,3-d]pyrimidin-7-one | Cdk4 | 0.004 µM nih.gov |
| 33 (UH15-15) | Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | 8 ± 4 nM nih.govnih.gov |
| 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM nih.gov |
| EGFRT790M | 0.123 µM nih.gov | ||
| 12 | 7H-pyrrolo[2,3-d]pyrimidine | Mps1 | 29 nM nih.gov |
| 31 | 7H-pyrrolo[2,3-d]pyrimidine | HPK1 | 3.5 nM nih.gov |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. semanticscholar.orgresearchgate.net Inhibiting PARP-1 can enhance the efficacy of DNA-damaging cancer therapies by preventing cancer cells from repairing their DNA, leading to cell death. semanticscholar.orgresearchgate.net
A novel series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been synthesized and evaluated as potential PARP-1 inhibitors. semanticscholar.orgresearchgate.net These compounds were tested for their ability to inhibit the PARP-1 enzyme and for their anti-proliferative effects on MCF-7 and HCT116 cancer cell lines. semanticscholar.org
Several compounds in the series demonstrated excellent inhibitory activity against PARP-1, with IC50 values in the nanomolar range. semanticscholar.org Specifically, compounds S2 and S7 were the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively, which is more potent than the reference drug Olaparib (IC50 = 5.77 nM). semanticscholar.orgresearchgate.net Compound S8 showed the highest cytotoxicity against MCF-7 and HCT116 cells, with IC50 values of 0.66 ± 0.05 µM and 2.76 ± 0.06 µM, respectively. researchgate.net
Molecular docking studies indicated that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold fits into the nicotinamide-binding site of the PARP-1 active site. semanticscholar.org These compounds form key hydrogen bonds with Gly863 and Ser904 and exhibit π-π stacking interactions with Tyr907 and His862, similar to the binding mode of Olaparib. semanticscholar.org
Table 4: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | PARP-1 IC50 (nM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|
| S2 | 4.06 ± 0.18 semanticscholar.orgresearchgate.net | 2.65 ± 0.05 researchgate.net | - |
| S7 | 3.61 ± 0.15 semanticscholar.orgresearchgate.net | 1.28 ± 1.12 researchgate.net | - |
| S8 | - | 0.66 ± 0.05 researchgate.net | 2.76 ± 0.06 researchgate.net |
| Olaparib (Reference) | 5.77 semanticscholar.orgresearchgate.net | - | - |
Table of Compound Names
| Abbreviation/Number | Full Chemical Name |
| 54 | 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative |
| 7n | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative |
| 10h | Pyrazolo[3,4-d]pyridazinone derivative |
| 7ao | 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
| 33 (UH15-15) | Pyrido[2,3-d]pyrimidin-7-one based RIPK2 inhibitor |
| MR22 | Pan-SIK inhibitor with a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold |
| 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| 36 | 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivative |
| 12 | 7H-pyrrolo[2,3-d]pyrimidine derivative Mps1 inhibitor |
| 31 | 7H-pyrrolo[2,3-d]pyrimidine derivative HPK1 inhibitor |
| S2 | Pyrano[2,3-d]pyrimidine-2,4-dione analogue |
| S7 | Pyrano[2,3-d]pyrimidine-2,4-dione analogue |
| S8 | Pyrano[2,3-d]pyrimidine-2,4-dione analogue |
| Olaparib | 4-[[3-[[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl]-4-fluorophenyl]methyl]phthalazin-1-one |
Dihydrofolate Reductase (DHFR) Inhibition
While the broader class of pyrimidine derivatives has been extensively studied for Dihydrofolate Reductase (DHFR) inhibition, specific in vitro studies focusing solely on this compound derivatives as DHFR inhibitors are not prominently detailed in the provided search results. The research landscape more broadly covers other biological targets for this particular scaffold.
Urease Inhibition
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by organisms like Helicobacter pylori by catalyzing the hydrolysis of urea (B33335), leading to an increase in local pH that favors bacterial survival. frontiersin.org The inhibition of urease is a key strategy to combat such infections. frontiersin.org In vitro studies have demonstrated the potential of certain nitrogen-containing heterocyclic compounds as urease inhibitors. For instance, a study on pyridylpiperazine hybrid derivatives, which share some structural similarities with pyrimidine-based compounds, identified potent urease inhibitors with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793). frontiersin.org Specifically, compounds 5b and 7e from this study exhibited IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC₅₀ of 23.2 ± 11.0 µM. frontiersin.org
Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a well-established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. bohrium.comnih.gov Several studies have highlighted the potential of this compound derivatives as inhibitors of these enzymes.
In one study, a series of novel 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives were synthesized and evaluated for their in vitro α-amylase and α-glucosidase inhibitory activities. bohrium.comresearchgate.net The results indicated that these compounds were generally more potent against α-glucosidase than α-amylase. bohrium.comresearchgate.net For α-amylase inhibition, compound 5h was the most active, while compound 5j showed the highest activity against α-glucosidase. bohrium.com The inhibitory concentrations for α-amylase ranged from 9.897 to 20.131 mM. researchgate.net
Another study focused on new hybrid compounds incorporating 4H-pyrano[2,3-d]pyrimidine, 1H-1,2,3-triazole, and D-glucose components. researchgate.netnih.gov These hybrids were tested for their in vitro inhibitory effects on α-amylase and α-glucosidase. The IC₅₀ values for α-amylase inhibition ranged from 103.63±1.13 μM to 295.45±1.11 μM, while for α-glucosidase, the IC₅₀ values were in the range of 45.63±1.14 μM to 184.52±1.15 μM. researchgate.netnih.gov Ethyl ester 8m was the most potent α-amylase inhibitor (IC₅₀ of 103.63±1.13 μM), and ethyl ester 8t was the most effective α-glucosidase inhibitor (IC₅₀ of 45.63±1.14 μM). researchgate.netnih.gov
| Compound Series | Enzyme | Most Potent Compound | IC₅₀ Value |
|---|---|---|---|
| 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones bohrium.com | α-Amylase | 5h | - |
| α-Glucosidase | 5j | - | |
| 4H-pyrano[2,3-d]pyrimidine-triazole-glucose hybrids researchgate.netnih.gov | α-Amylase | 8m | 103.63±1.13 μM |
| α-Glucosidase | 8t | 45.63±1.14 μM |
Cellular Mechanistic Studies (In Vitro)
Anti-proliferative Effects in Cancer Cell Lines (e.g., MCF-7, HCT116, SNB-75)
Derivatives of pyrano[2,3-d]pyrimidine and related scaffolds have demonstrated significant anti-proliferative activity against various cancer cell lines.
A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their anti-proliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. semanticscholar.orgrsc.org These compounds displayed moderate to good inhibition against MCF-7 cells, with IC₅₀ values ranging from 0.66 ± 0.05 to 12.68 ± 0.12 μM. semanticscholar.org Compound S8 was particularly potent, showing the highest cell growth inhibition against both MCF-7 (IC₅₀ = 0.66 ± 0.05 μM) and HCT116 (IC₅₀ = 2.76 ± 0.06 μM) cells. semanticscholar.orgrsc.org Compounds S2 and S7 also showed high cytotoxicity against MCF-7 cells with IC₅₀ values of 2.65 ± 0.05 μM and 1.28 ± 1.12 μM, respectively. semanticscholar.orgrsc.org
In a study of novel pyrano[3,2-c]pyridine derivatives, which are structurally related to pyrano[2,3-d]pyrimidines, the compounds inhibited the growth of MCF-7 cells in a dose- and time-dependent manner. nih.govsemanticscholar.org The IC₅₀ values after 24 hours of exposure for compounds P.P , TPM.P , 4-CP.P , and 3-NP.P were 100±5.0, 180±6.0, 60±4.0, and 140±5.0 μM, respectively, with 4-CP.P being the most potent. nih.govsemanticscholar.org
| Compound Series | Cell Line | Most Potent Compound | IC₅₀ Value |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-diones semanticscholar.orgrsc.org | MCF-7 | S8 | 0.66 ± 0.05 μM |
| HCT116 | S8 | 2.76 ± 0.06 μM | |
| Pyrano[3,2-c]pyridines nih.govsemanticscholar.org | MCF-7 | 4-CP.P | 60 ± 4.0 μM (24h) |
Apoptosis Induction Pathways (e.g., Caspase Activation)
The anti-proliferative effects of pyrano[2,3-d]pyrimidine derivatives are often linked to the induction of apoptosis, or programmed cell death.
For instance, a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD ) was shown to reduce the viability of MKN28 and MKN74 gastric cancer cells by inducing apoptosis. nih.gov This was evidenced by chromatin condensation and the formation of apoptotic bodies. nih.gov Mechanistically, 7-HPPD led to a concentration-dependent increase in the levels of caspases-8, -9, and -3, as well as cleaved PARP. nih.gov The pan-caspase inhibitor Z-VAD-FMK was able to prevent the suppression of cell viability induced by 7-HPPD , confirming the role of caspases. nih.gov
Similarly, a study on pyrido[2,3-d]pyrimidine derivatives, close structural analogs, found that compounds 6b and 8d induced apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov This was associated with the activation of caspase-3 (in PC-3 cells), an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
The pyrano[3,2-c]pyridine derivative 4-CP.P was also found to induce apoptosis in MCF-7 cells, as demonstrated by an increase in the percentage of apoptotic cells over time when treated at its IC₅₀ value. semanticscholar.org After 24, 48, and 72 hours of treatment, the apoptotic cell percentages were 37%, 62%, and 74%, respectively. semanticscholar.org
Cell Cycle Modulation (e.g., G2/M arrest)
In addition to apoptosis induction, pyrano[2,3-d]pyrimidine derivatives can exert their anti-cancer effects by modulating the cell cycle, often leading to arrest at specific phases, thereby preventing cell proliferation.
A chalcone (B49325) derivative, 1C , was found to induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.gov This effect was associated with the generation of reactive oxygen species (ROS). nih.gov Furthermore, studies on other heterocyclic compounds have shown similar effects. For example, 3-epicaryoptin was reported to halt MCF-7 cells in the G2/M phase of the cell cycle. biorxiv.org Another compound, viriditoxin, also caused G2/M cell cycle arrest in A549 human lung cancer cells. koreascience.kr These findings suggest that G2/M arrest is a common mechanism of action for certain anti-proliferative compounds.
Interaction with Biological Targets beyond Enzymes (General)
While many therapeutic agents exert their effects by inhibiting enzymes, derivatives of this compound have also been shown to interact with other crucial biological targets. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is an extracellular enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), a key signaling molecule in the stimulator of interferon genes (STING) pathway. nih.gov By inhibiting ENPP1, these compounds can enhance the STING-mediated antitumor immune response, making them attractive candidates for cancer immunotherapy. nih.gov
Furthermore, specific 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and orally active inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov STAT6 is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a central role in the type 2 helper T (Th2) cell immune response associated with allergic conditions like asthma. nih.gov
Anti-infective Applications (In Vitro)
The structural versatility of the this compound core has been extensively exploited to develop potent anti-infective agents with diverse mechanisms of action.
Numerous studies have highlighted the significant antibacterial and antifungal properties of 7H-pyrano[2,3-d]pyrimidine derivatives. These compounds have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For example, a series of pyranopyrimidin-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Notably, compounds with 3,4-dihydroxyaryl, 4'-methoxy, and 2',3'-dimethoxy substitutions demonstrated antibacterial activity comparable or superior to the standard drug ampicillin. nih.gov One derivative, in particular, was identified as a promising candidate for a broad-spectrum antibiotic and showed potential for development against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some derivatives is believed to involve the disruption of bacterial cell wall synthesis.
Another study focused on novel pyrano[2,3-d]pyrimidine derivatives bearing a 1,2,3-triazole moiety, which also exhibited antimicrobial activity. Furthermore, pyrido[2,3-d]pyrimidine derivatives have demonstrated potent activity against bacteria such as Bacillus subtilis, Chlamydia pneumoniae, and Salmonella typhi. nih.gov The presence of a benzothiazole (B30560) and thiophene (B33073) moiety or an electron-withdrawing fluoro group on the phenyl ring attached to the pyridopyrimidine backbone was found to enhance antibacterial efficacy. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Type | Substituents | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyranopyrimidin-2,4-dione | 3,4-dihydroxyaryl, 4'-methoxy, 2',3'-dimethoxy | Gram-positive and Gram-negative bacteria | Activity comparable or better than ampicillin; potential against MRSA. | nih.gov |
| Pyrido[2,3-d]pyrimidine | Benzothiazole and thiophene moieties, fluoro group | Bacillus subtilis, Chlamydia pneumoniae, Salmonella typhi | Potent activity, in some cases equipotent to cefotaxime. | nih.gov |
| Pyrano[2,3-d]pyrimidine | Cyano and amino groups at position 6 | Staphylococcus aureus, Escherichia coli | Disrupts cell wall synthesis. | smolecule.com |
The this compound scaffold has served as a template for the design of potent antiviral agents targeting a range of viruses, including those of significant global health concern.
Against SARS-CoV-2 , the main protease (Mpro) is a crucial target for antiviral drug development. nih.gov A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and synthesized, with several derivatives showing potent inhibition of viral growth in Vero cells with low cytotoxicity. nih.gov Specifically, a benzodioxan derivative demonstrated a potent antiviral profile, with inhibition percentages of 94.10% and 96.39% at 1 and 10 micromolar concentrations, respectively, comparable to the control drug remdesivir. nih.gov Molecular docking studies suggested that these compounds interact non-covalently with the Mpro binding pocket. nih.gov
In the context of HIV-1 , appropriately substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered annulated analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-thymine), have shown anti-HIV-1 activity. nih.gov The most active among them was 2,3-dihydro-5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-7H-thiazolo[3,2-a]pyrimidin-7-one. nih.gov Furthermore, novel dihydrothiopyrano[4,3-d]pyrimidine derivatives have been rationally designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles compared to existing drugs like etravirine (B1671769) and rilpivirine. nih.gov
For Hepatitis B Virus (HBV) , a series of novel 2-pyridone derivatives, which can be considered structurally related to the pyrimidine core, were synthesized and evaluated for their anti-HBV activity. nih.gov Several of these analogues demonstrated moderate to good activity against HBV DNA replication. nih.gov
Regarding Hepatitis C Virus (HCV) , dihydroxypyrimidinecarboxylic acid derivatives were designed as inhibitors of the HCV NS5b RNA-dependent RNA polymerase. nih.gov These compounds, along with their N-methylpyrimidinone counterparts, represent novel, reversible, and selective inhibitors of this key viral enzyme. nih.gov
Derivatives of the this compound scaffold have also demonstrated promising activity against various parasitic organisms.
In the fight against tuberculosis , pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potential antitubercular agents through whole-cell screening against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Structure-activity relationship studies revealed that aromatic rings at specific positions are necessary for antitubercular activity. nih.gov Additionally, novel 5-amino-4-(substituted phenyl)-3-methyl-1-phenyl-4,8-dihydropyrano[2,3-d]pyrimidine-7-one/thione derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds showing remarkable inhibition of M. tuberculosis H37Rv. epa.gov
Furthermore, pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against the parasites Toxoplasma gondii and Pneumocystis carinii . This activity is attributed to the inhibition of dihydrofolate reductase, a crucial enzyme in these organisms. nih.gov
Other Biological Activities (In Vitro)
Beyond their anti-infective properties, this compound derivatives have been investigated for other important biological activities, notably as anti-inflammatory agents.
Several studies have reported the anti-inflammatory potential of 7H-pyrano[2,3-d]pyrimidine derivatives. The anti-inflammatory activities of a series of newly synthesized polyheterocyclic compounds containing fused pyrimidine rings were evaluated. researchgate.netnih.gov Fe3O4-catalyzed derivatives have been shown to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by 40–60% in murine models. smolecule.com This suggests that the anti-inflammatory effects of these compounds may be mediated, at least in part, through the inhibition of pro-inflammatory enzymes.
Antioxidant Mechanisms
The antioxidant potential of this compound derivatives has been explored through various in vitro assays, primarily focusing on their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method employed to evaluate this activity. In this assay, the antioxidant compound reduces the stable DPPH radical, a purple-colored substance, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration, measured spectrophotometrically, indicates the scavenging capacity of the tested compound. nih.govmedcraveonline.com
A study investigating a series of pyrano[2,3-d]pyrimidine derivatives revealed that their antioxidant efficacy is significantly influenced by the nature of the substituents on the pyran ring. researchgate.net It was observed that derivatives bearing cyano (-CN) and electron-donating groups exhibited notable antioxidant potency. researchgate.net Conversely, the presence of halogens or nitro groups tended to result in moderate activity. researchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the antioxidant molecule to the DPPH radical, thereby neutralizing it. medcraveonline.com
The antioxidant activity is typically quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value signifies a higher antioxidant activity. For instance, in a study of spiro pyrrolo[3,4-d]pyrimidine derivatives, which share structural similarities, compound 11 demonstrated strong antioxidant activity with an IC50 value of 33.0 µg/mL, compared to the standard, ascorbic acid, which had an IC50 of 4.08 µg/mL. nih.gov This highlights the potential of the pyrimidine-based heterocyclic systems as a scaffold for the development of novel antioxidant agents.
DPPH Radical Scavenging Activity of Pyrano[2,3-d]pyrimidine Analogs
| Compound | Substituent Groups | Antioxidant Activity (IC50) | Reference |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine Derivative | Cyano and electron-donating groups | ~400 µM | researchgate.net |
| Pyrano[2,3-d]pyrimidine Derivative | Halogens and nitro functional groups | ~600 µM | researchgate.net |
| Ascorbic Acid (Standard) | - | 382.54 ± 5.09 µM | researchgate.net |
Anticoagulant Mechanisms
The anticoagulant properties of compounds structurally related to this compound have been investigated, with a focus on their ability to inhibit key enzymes in the coagulation cascade. Coagulation factors Xa (FXa) and XIa (FXIa) are critical serine proteases that play pivotal roles in the amplification of the clotting process, making them attractive targets for the development of new anticoagulant drugs.
In vitro studies on hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have provided insights into potential anticoagulant mechanisms. These studies revealed that certain derivatives could inhibit both FXa and FXIa, while others were selective for FXIa. mdpi.com The inhibitory activity is quantified by the percentage of inhibition at a specific concentration and by the half-maximal inhibitory concentration (IC50). For example, the most potent FXa inhibitor from this series exhibited an IC50 value of 3.68 µM, while the best FXIa inhibitor had an IC50 of 2 µM. mdpi.com Rivaroxaban, a known direct FXa inhibitor, was used as a reference compound in these assays, showing 94% inhibition of FXa at a 30 µM concentration. mdpi.com The findings suggest that these heterocyclic compounds can interfere with the coagulation cascade by directly inhibiting the enzymatic activity of these crucial factors.
In Vitro Anticoagulant Activity of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
| Compound/Reference | Target Enzyme | Inhibition (%) at 30 µM | IC50 (µM) | Reference |
|---|---|---|---|---|
| PQ-based derivative (best FXa inhibitor) | Factor Xa | - | 3.68 | mdpi.com |
| PQ-based derivative (best FXIa inhibitor) | Factor XIa | - | 2 | mdpi.com |
| Rivaroxaban | Factor Xa | 94 ± 3.9 | - | mdpi.com |
| Rivaroxaban | Factor XIa | 4 ± 4.6 | - | mdpi.com |
Cardiotonic Mechanisms
The investigation into the cardiotonic effects of pyrimidine derivatives has revealed potential mechanisms of action related to positive inotropic activity, which is the increase in the force of myocardial contraction. Studies on 5-aminopyrido[2,3-d]pyrimidine derivatives, which are structurally analogous to the this compound core, have been conducted on isolated cardiac tissues.
In vitro experiments using isolated left atria and papillary muscles from guinea pigs have demonstrated that certain 5-aminopyrido[2,3-d]pyrimidine derivatives exhibit positive inotropic effects. nih.gov The structure-activity relationship studies from this research indicated that the observed cardiotonic effect was dependent on the specific substitutions, particularly resembling a 4-aminopyridine-3-carboxylic acid derivative structure. nih.gov While the precise molecular mechanism for the pyrano[2,3-d]pyrimidine class is not fully elucidated, these findings suggest that the pyrimidine scaffold can be a foundation for developing compounds that modulate cardiac muscle contractility. Further mechanistic studies are required to determine if the cardiotonic action involves modulation of intracellular calcium levels, inhibition of phosphodiesterases, or interaction with adrenergic receptors, which are common pathways for positive inotropic agents.
Computational and Theoretical Investigations of 7h Pyrano 2,3 D Pyrimidin 7 One
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are instrumental in understanding the potential of 7H-pyrano[2,3-d]pyrimidine derivatives as inhibitors of various enzymes.
Ligand-Protein Interaction Analysis
Molecular docking studies have been crucial in elucidating the binding modes of pyrano[2,3-d]pyrimidine derivatives with their target proteins. For instance, in the context of developing novel PARP-1 inhibitors, docking simulations revealed that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold effectively occupies the nicotinamide-binding site of the enzyme. nih.govrsc.org Key interactions observed include hydrogen bonding between the carbonyl group of the pyrimidine (B1678525) ring and the amino acid residue Ser904, as well as two characteristic hydrogen bonds with Gly863. nih.govrsc.org Furthermore, π-π stacking interactions with Tyr907 and His862 were also identified as important for binding. nih.govrsc.org The addition of a fused heterocycle to the scaffold was found to create extra interactions with the enzyme, significantly enhancing the inhibitory activity. nih.govrsc.org
Similarly, in the pursuit of inhibitors for p21-activated kinase 4 (PAK4), molecular docking was employed to understand the binding of 7H-pyrrolo[2,3-d]pyrimidine derivatives, a structurally related scaffold. mdpi.com These studies, while qualitative, helped in understanding the enzyme-inhibitor binding patterns. mdpi.com For other related heterocyclic systems like pyrano[2,3-c]pyrazoles targeting the SARS-CoV-2 Main protease (Mpro), docking simulations have successfully predicted compounds with high binding scores and favorable interactions, which correlated well with experimental inhibitory activities. mdpi.com
Binding Mode Predictions for Target Enzymes
Docking simulations provide detailed predictions of how a ligand orients itself within the active site of a target enzyme. For pyrano[2,3-d]pyrimidine derivatives targeting PARP-1, the predicted binding mode showed the scaffold interacting with key amino acids in the nicotinamide-binding (NI) site. nih.govrsc.org The presence of a hydrophobic substituent on the ring was also found to be favorable due to interactions with the adenosine-diphosphate-ribose-binding (AD) site of the enzyme. nih.govrsc.org
In studies of pyrido[2,3-d]pyrimidin-7-one derivatives, a related class of compounds, as inhibitors of cyclin-dependent kinases (Cdks), X-ray crystallographic analysis of representative compounds bound to Cdk2 confirmed that they occupy the ATP binding site. nih.gov This experimental validation strengthens the reliability of computational predictions for this class of scaffolds. The introduction of specific substituents, guided by these predictions, has led to the development of highly potent and selective inhibitors. nih.gov
Table 1: Predicted Interactions of Pyrano[2,3-d]pyrimidine Derivatives with Target Enzymes
| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Ser904, Gly863, Tyr907, His862 | Hydrogen Bonding, π-π Stacking | nih.govrsc.org |
| 7H-Pyrrolo[2,3-d]pyrimidine | PAK4 | Hinge region, β-sheets | Not specified | mdpi.com |
| Pyrano[2,3-c]pyrazole | SARS-CoV-2 Mpro | His164, Gln189, Cys145, Asp187, Glu166 | Hydrogen Bonding, Hydrophobic | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7-one | Cdk2 | ATP binding site residues | Not specified | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules, such as their electronic structure, stability, and spectroscopic characteristics. These calculations are often used to complement experimental data and to rationalize observed chemical behavior.
Electronic Structure Analysis
Ab initio calculations have been performed on pyrano[2,3-d]pyrimidine derivatives to study their geometric optimization and thermodynamic parameters. ijcce.ac.irijcce.ac.ir These studies, often carried out at the Hartree-Fock (HF) level with basis sets like 6-31G(d,p), provide insights into the electronic distribution and stability of different conformers. ijcce.ac.irijcce.ac.ir For example, calculations of Nucleus Independent Chemical Shift (NICS) values have been used to assess the aromaticity of the different rings within the pyrano[2,3-d]pyrimidine system. ijcce.ac.ir These calculations can reveal how substituents and structural modifications influence the electronic character and reactivity of the molecule. ijcce.ac.ir
Energy Landscape and Stability Studies
Conformational analysis through quantum chemical calculations helps to understand the energy landscape and relative stabilities of different spatial arrangements of a molecule. For pyrano[2,3-d]pyrimidine derivatives with phenyl substituents, rigid rotation methods at the HF/6-31G(d,p) level have been used to study the rotational barriers and identify the most stable conformers. ijcce.ac.irijcce.ac.ir These studies have shown that the steric hindrance of substituents, such as a chloro group versus a nitro group, can significantly affect the rotational energy barrier and the stability of the conformers. ijcce.ac.ir Such insights are crucial for understanding how the three-dimensional shape of a molecule influences its biological activity.
Table 2: Computationally Studied Properties of Pyrano[2,3-d]pyrimidine Derivatives
| Property | Method | Key Findings | Reference |
| Geometric Optimization | Ab initio HF/6-31G(d,p) | Determined stable conformers and thermodynamic parameters. | ijcce.ac.irijcce.ac.ir |
| Aromaticity | NICS Calculations | Assessed the aromatic character of the heterocyclic rings. | ijcce.ac.ir |
| Spectroscopic Data | Not Specified | Predicted IR and NMR spectra consistent with experimental data. | nih.govijcce.ac.ir |
| Conformational Analysis | Rigid Rotation (HF/6-31G(d,p)) | Investigated rotational energy barriers and conformational stability. | ijcce.ac.irijcce.ac.ir |
Dynamics Simulations (e.g., Molecular Dynamics)
While specific molecular dynamics (MD) simulation studies focusing exclusively on 7H-Pyrano[2,3-d]pyrimidin-7-one are not extensively documented in publicly available literature, the application of this technique to structurally related pyrimidine-fused heterocycles provides significant insights into the potential dynamic behavior of this compound. MD simulations are computational methods used to simulate the physical movements of atoms and molecules over time, offering a view of their conformational flexibility and interaction with their environment, such as biological macromolecules.
For instance, MD simulations have been effectively employed to study the interactions of pyrrolopyrimidine-based inhibitors with their protein targets. In one such study, simulations were used to understand how these inhibitors bind to the MDM2 and MDMX oncogenic proteins. The simulations revealed that the stability of the inhibitor-protein complex is largely driven by van der Waals forces, highlighting the importance of shape complementarity between the ligand and the binding pocket nih.gov. Furthermore, the analysis of the simulation trajectories helped to identify key amino acid residues responsible for the binding, mimicking the interaction of the natural p53 protein nih.gov.
In another example involving 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4), molecular dynamics simulations lasting 200 nanoseconds were performed to explore the binding modes and inhibitory mechanisms. These simulations, conducted using software like GROMACS with force fields such as AMBER99SB-ILDN, demonstrated how different substituents on the pyrimidine core influence the binding affinity. The simulations showed that specific functional groups could form strong hydrogen bonds and electrostatic interactions with the kinase's hinge region and surrounding charged residues, thereby explaining the observed differences in inhibitory potency among the derivatives mdpi.com.
These examples underscore the utility of molecular dynamics simulations in:
Assessing the stability of the ligand-receptor complex.
Elucidating the key interactions that govern binding affinity and selectivity.
Understanding the conformational changes that occur upon binding.
Providing a rationale for the structure-activity relationships observed in experimental assays.
Although direct MD simulation data for this compound is not available, the principles and applications demonstrated in studies of its analogues are directly transferable. Such simulations would be invaluable in predicting its binding mode to potential biological targets and in the rational design of more potent and selective derivatives.
Computational Pharmacokinetic and Pharmacodynamic Modeling (General Theoretical Aspects)
Computational modeling of pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties is a critical component of modern drug discovery. These in silico methods, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are used to assess the drug-likeness of a compound early in the development process, thereby reducing the likelihood of late-stage failures.
For the pyrano[2,3-d]pyrimidine scaffold, several studies have incorporated theoretical predictions of pharmacokinetic properties. In a study on novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, a theoretical kinetic study was conducted to predict their pharmacokinetic profiles. researchgate.netrsc.org The results were visualized using an ADMET plot, which is a 2D representation of the predicted polar surface area (PSA) against the logarithm of the partition coefficient (AlogP98). This plot helps to assess the potential for oral bioavailability, as compounds with optimal PSA and lipophilicity values are more likely to be well-absorbed. The study concluded that most of the synthesized compounds were predicted to have good pharmacokinetic properties researchgate.netrsc.org.
Another study on pyrano[2,3-d]pyrimidine derivatives designed as antimicrobial and anticancer agents also included an in silico ADMET profile. nih.gov Such predictive models are built on large datasets of known drugs and their experimentally determined pharmacokinetic parameters. They utilize various molecular descriptors to estimate properties such as:
Aqueous Solubility: Affects absorption and formulation.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.
Plasma Protein Binding: Influences the distribution and availability of the free drug.
A common tool for visualizing these predictions is the "Boiled-Egg" model, which plots the lipophilicity (WLOGP) versus the polarity (TPSA) of a molecule. This allows for a quick assessment of its potential for passive gastrointestinal absorption and brain penetration frontiersin.org.
While specific computational pharmacokinetic data for the parent compound this compound is not detailed in the reviewed literature, the consistent application of these predictive models to its derivatives highlights the importance of this approach in the evaluation of this class of compounds. The general findings suggest that the pyrano[2,3-d]pyrimidine scaffold can be readily modified to achieve favorable pharmacokinetic profiles suitable for therapeutic applications.
Below is an illustrative table of ADMET parameters that are typically evaluated in such computational studies, based on general principles and data from related compounds.
| Parameter | Description | Typical Predicted Value for Drug-like Pyrano[2,3-d]pyrimidine Derivatives |
| Molecular Weight ( g/mol ) | The mass of one mole of the compound. | < 500 |
| AlogP98 / WLOGP | A measure of lipophilicity, which influences absorption and distribution. | 1 - 5 |
| Topological Polar Surface Area (TPSA) (Ų) | The surface sum over all polar atoms, which correlates with cell permeability. | < 140 |
| Aqueous Solubility Level | Prediction of how well the compound dissolves in water. | Good to Moderate |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the brain. | Varies with substituents |
| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High |
| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Low to None |
| Plasma Protein Binding (%) | The extent to which a drug attaches to blood proteins. | Variable |
Future Directions and Research Perspectives for 7h Pyrano 2,3 D Pyrimidin 7 One
Development of Novel Synthetic Routes
The synthesis of pyrano[2,3-d]pyrimidine derivatives is an active area of research, with a focus on developing more efficient, sustainable, and versatile methods. Future advancements will likely concentrate on green chemistry principles and innovative catalytic systems.
A prominent and efficient method for synthesizing these scaffolds is the one-pot, three-component condensation reaction involving an aldehyde, malononitrile (B47326), and a barbituric acid derivative. researchgate.net Researchers have been exploring various catalysts to improve this reaction's efficiency and environmental friendliness. For instance, the use of dibutylamine (B89481) (DBA) in aqueous ethanol (B145695) has been reported as a simple and effective catalytic system. researchgate.net
Future synthetic strategies are expected to increasingly employ nanostructure catalysts, such as those based on iron, zinc, or manganese oxides (Fe₃O₄, ZnO, Mn₃O₄). nih.govresearchgate.net These catalysts offer high efficiency and the significant advantage of being easily recoverable and reusable for multiple cycles, aligning with the principles of green chemistry. nih.govresearchgate.net Magnetic nanocatalysts, in particular, are gaining attention because they can be easily separated from the reaction mixture using an external magnet, simplifying purification and reducing waste. researchgate.net The development of novel nano-magnetic catalysts, such as Fe₃O₄@SiO₂-APA-amide/imid-NiCl₂, is anticipated to provide highly effective and reusable systems for the environmentally friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net
Further research will likely focus on:
Expanding the diversity of substituents on the pyranopyrimidine core through novel multicomponent reactions.
Developing asymmetric synthetic routes to produce enantiomerically pure compounds, which is crucial for studying stereoselective biological activities.
Utilizing flow chemistry techniques to enable continuous, scalable, and controlled synthesis of these heterocyclic compounds.
Exploration of New Biological Targets and Mechanisms
Derivatives of 7H-pyrano[2,3-d]pyrimidine have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents. Future research will aim to uncover new biological targets and elucidate the underlying mechanisms of action to broaden their therapeutic potential.
Currently, known targets for pyranopyrimidine derivatives include:
Topoisomerase II: Certain derivatives have shown potent inhibitory activity against Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1): Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent PARP-1 inhibitors, which can compromise DNA repair in cancer cells, leading to cell death. rsc.orgresearchgate.net Compounds S2 and S7, for example, showed higher potency than the reference drug Olaparib. rsc.org
Kinases: The related pyrido[2,3-d]pyrimidin-7-one scaffold has been a template for developing inhibitors of various kinases involved in cell signaling and proliferation. Future exploration could adapt these findings to the pyranopyrimidine core. Targets in this class include:
Cyclin-Dependent Kinase 4 (Cdk4): Essential for cell cycle regulation, making it a key target in cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR): Specifically, mutants like EGFRL858R/T790M that confer resistance to cancer therapies are important targets. nih.gov
Monopolar spindle kinase 1 (Mps1): A critical component of the spindle assembly checkpoint, its inhibition can induce apoptosis in tumor cells. nih.gov
p21-Activated Kinase 4 (PAK4): An effector in various signaling pathways that drive tumor progression. nih.gov
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): Inhibition of this enzyme can boost antitumor immunity, presenting an attractive target for cancer immunotherapy. nih.gov
Future research should focus on screening pyranopyrimidine libraries against a wider range of biological targets. This includes exploring their potential as inhibitors of other enzyme families, such as proteases and phosphatases, or as modulators of protein-protein interactions. Investigating their effects on neurodegenerative disorders and as antiviral agents, as seen with related pyranopyrazole derivatives against human coronavirus, could also open new therapeutic avenues. mdpi.com
Advanced SAR and Lead Optimization Strategies
Structure-Activity Relationship (SAR) studies are fundamental to transforming a biologically active hit compound into a drug-like lead compound. For the 7H-pyrano[2,3-d]pyrimidine scaffold, future research will employ advanced strategies to optimize potency, selectivity, and pharmacokinetic properties.
Systematic modifications of the core structure will continue to be a key strategy. For the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, it has been shown that introducing specific substituents at different positions can confer selectivity for particular targets. For example, a methyl group at the C-5 position was found to provide excellent selectivity for Cdk4 over other kinases. nih.gov Similarly, for PI3K/mTOR inhibitors based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, modifications at the C-7 position were shown to modulate activity and selectivity. mdpi.com
Future lead optimization strategies will involve:
Fine-tuning substituents: Exploring a wide range of chemical groups at various positions of the pyranopyrimidine ring to enhance binding affinity and selectivity for the target protein.
Scaffold hopping: Replacing the pyranopyrimidine core with other isosteric rings to discover novel chemical series with improved properties. This approach was used to design 7H-pyrrolo[2,3-d]pyrimidine-based Mps1 inhibitors. nih.gov
Fragment-based drug design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to build a potent lead compound.
Improving pharmacokinetic profiles: Modifying the structure to enhance properties like solubility, metabolic stability, and oral bioavailability, as demonstrated in the optimization of EGFR inhibitors. nih.govresearchgate.net
The table below summarizes SAR findings for some pyranopyrimidine and related derivatives.
| Compound/Series | Target | Key SAR Findings | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2, S7) | PARP-1 | The presence of an extra fused heterocycle ring enhances potency compared to the reference drug Olaparib. | rsc.org |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | Cdk4 | Introduction of a methyl substituent at the C-5 position confers excellent selectivity for Cdk4. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one derivatives (Compound 9s) | EGFRL858R/T790M | Structural optimization of the scaffold led to potent and selective inhibitors with improved pharmacokinetic properties. | nih.govresearchgate.net |
| Pyrido[3,2-d]pyrimidine derivatives | PI3K/mTOR | Substituents at the C-7 position were shown to improve efficiency on kinases compared to 2,4-di-substituted derivatives. | mdpi.com |
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental methods is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. springernature.com For the 7H-pyrano[2,3-d]pyrimidine scaffold, this integrated approach is crucial for future development.
Computational techniques that will continue to play a vital role include:
Molecular Docking: This method predicts the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive affinity. nih.govrsc.orgresearchgate.net This information is invaluable for guiding the design of new derivatives with improved potency.
Virtual Screening: Computationally screening large libraries of virtual compounds against a biological target to identify potential hits for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. springernature.com These models can then be used to predict the activity of newly designed molecules. researchgate.net
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process helps to prioritize those with favorable drug-like characteristics and reduce late-stage failures. nih.govspringernature.com
These computational predictions must be validated through rigorous experimental testing. Experimental approaches will include enzymatic assays to determine inhibitory potency (e.g., IC₅₀ values), cell-based assays to assess anti-proliferative activity, and biophysical techniques to confirm target engagement. rsc.orgresearchgate.net The iterative cycle of computational design, chemical synthesis, and biological evaluation will be essential for efficiently advancing pyranopyrimidine-based drug candidates.
Design of Next-Generation Pyranopyrimidine-Based Molecular Probes
Beyond direct therapeutic applications, the pyranopyrimidine scaffold holds promise for the development of molecular probes for diagnostics and biomedical research. These probes are designed to detect and visualize specific biological molecules, ions, or cellular processes.
Future research in this area will focus on creating:
Fluorescent Probes: Pyrimidine-based compounds can be engineered to exhibit fluorescence. For example, a pyrimidine-based sensor has been developed into fluorescent organic nanoparticles (FONPs) for the selective detection of the bacterium Pseudomonas aeruginosa. rsc.org Another novel pyrimidine-based probe, PB1, was designed to detect hydrogen peroxide (H₂O₂), which is linked to neurodegenerative diseases like Parkinson's disease. nih.gov Future work could focus on developing 7H-pyrano[2,3-d]pyrimidin-7-one-based probes with enhanced photophysical properties, such as longer emission wavelengths (deep-red or near-infrared) to minimize background fluorescence in biological samples. nih.gov
Affinity-Based Probes: These probes can be used to identify the protein targets of bioactive compounds through techniques like affinity chromatography or chemical proteomics.
PET/SPECT Imaging Agents: By incorporating appropriate radioisotopes, pyranopyrimidine derivatives could be developed as imaging agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize disease-related targets in vivo.
The design of these molecular tools will require a deep understanding of the scaffold's chemistry and its interactions with biological systems, further highlighting the importance of integrated computational and experimental approaches.
Q & A
Basic: What are the most effective synthetic routes for 7H-Pyrano[2,3-D]pyrimidin-7-one derivatives?
Methodological Answer:
Two optimized synthetic strategies are widely used:
- Diketone Monoxime Cyclization : React allomaltol-derived diketone monoximes with TsCl/EtN to induce intramolecular dehydration, yielding the fused pyrano-isoxazolone core. This method avoids column chromatography and achieves yields >65% .
- Cyclization of 5-Acetyl-4-Aminopyrimidines : Treat with acid chlorides (e.g., benzoyl chloride) in xylene under reflux, followed by base addition. This forms pyrido[2,3-d]pyrimidin-7-ones via CH-group participation, with regiochemistry controlled by substituent positioning .
Basic: How to characterize this compound derivatives structurally?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly for distinguishing between 5- and 7-one tautomers. Aromatic proton splitting patterns resolve substituent positions .
- X-ray Crystallography : Resolves binding modes in kinase complexes (e.g., FGFR1), revealing hydrophobic back-pocket interactions (e.g., 2,6-dichlorophenyl motif) and gatekeeper residue compatibility .
- HRMS : Validates molecular formulas, especially for novel analogs with halogens or sulfonyl groups .
Advanced: How to design this compound derivatives for kinase selectivity?
Methodological Answer:
- Gatekeeper Residue Analysis : Target kinases with small gatekeeper residues (e.g., Thr338 in FGFR1). Derivatives with bulky 2,6-dichlorophenyl groups show steric exclusion in kinases with larger gatekeepers (e.g., Thr315 in c-Abl) .
- Scaffold Rigidity : Introduce fused rings (e.g., pyranopyrimidinones) to restrict conformational flexibility, improving selectivity. Co-crystallography with Abl kinase (PDB 3G0F) guides substituent placement .
Advanced: What strategies address potency-selectivity trade-offs in kinase inhibitors using this scaffold?
Methodological Answer:
- Position-Specific Substitutions : Para-substitutions on the phenylamino group (e.g., -Cl, -OCH) enhance Abl kinase inhibition (IC <10 nM) while reducing off-target effects. Meta-substitutions often decrease selectivity .
- Kinome-Wide Profiling : Screen against ≥50 kinases (e.g., using KINOMEscan) to identify selectivity outliers. For example, R1487 shows >100-fold selectivity for p38α over JNK1/3 .
Advanced: How to resolve contradictions in SAR data across kinase families?
Methodological Answer:
- Mutagenesis Studies : Engineer gatekeeper residues (e.g., T338M in FGFR1) to test steric clashes. Loss of activity in mutants confirms target engagement .
- Binding Free Energy Calculations : Use MM-GBSA to quantify interactions (e.g., hydrophobic complementarity vs. hydrogen bonding). Discrepancies between IC and ΔG values may indicate allosteric effects .
Advanced: What computational methods predict binding modes for scaffold derivatives?
Methodological Answer:
- Desmond MD Simulations : Model solvent dynamics and ligand-protein stability over 100 ns trajectories. Analyze RMSD (<2 Å) to validate pose retention .
- Docking with Induced Fit : Use Schrödinger Suite to account for binding-pocket flexibility. Key parameters: Glide XP score <-8 kcal/mol, hydrogen-bond distance <2.5 Å .
Advanced: How to improve pharmacokinetic properties of lead compounds?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., tetrahydro-2H-pyran-4-ylamino in R1487) to reduce LogP from ~4.5 to <3, enhancing aqueous solubility .
- In Vitro ADME Profiling : Use Caco-2 permeability assays (target P >5 × 10 cm/s) and microsomal stability tests (t >30 min) .
Advanced: What methodologies assess target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
